Propargyl chloroformate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

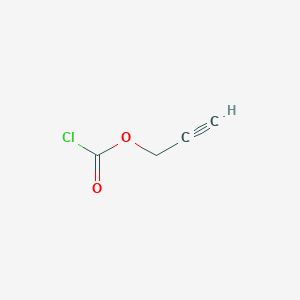

Structure

3D Structure

Properties

IUPAC Name |

prop-2-ynyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClO2/c1-2-3-7-4(5)6/h1H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMTXCRMKBFPRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391745 | |

| Record name | Propargyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35718-08-2 | |

| Record name | Propargyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propargyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is propargyl chloroformate

An In-Depth Technical Guide to Propargyl Chloroformate

Authored by a Senior Application Scientist

This compound (C₄H₃ClO₂) is a highly reactive, bifunctional organic reagent that has become an indispensable tool in modern chemical synthesis, particularly in the fields of medicinal chemistry, bioconjugation, and materials science. Characterized by a terminal alkyne (propargyl group) and a highly electrophilic chloroformate moiety, its utility stems from its ability to act as both a potent acylating agent and a versatile handle for "click" chemistry. This guide provides a comprehensive overview of this compound, detailing its synthesis, elucidating its reaction mechanisms, showcasing its diverse applications, and outlining critical safety protocols for its handling. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reagent in their work.

Introduction and Core Chemical Identity

This compound is a colorless to pale yellow liquid with a pungent odor.[1][2][3] Its molecular structure combines two highly valuable functional groups:

-

Chloroformate Group (-OCOCl): The carbonyl carbon is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for its primary use as an acylating agent, most notably for the introduction of a protecting group.

-

Propargyl Group (-CH₂C≡CH): The terminal alkyne is a key substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry." This allows for the efficient and specific covalent linkage to azide-functionalized molecules.[1]

This dual functionality makes this compound a powerful heterobifunctional linker, enabling chemists to first modify a molecule via the chloroformate and later attach it to another molecule or surface using the alkyne handle. Its most significant historical and ongoing application is in the introduction of the propargyloxycarbonyl (Poc) protecting group for amines and alcohols in multi-step organic synthesis.[1][2][4]

Physicochemical and Spectroscopic Profile

A clear understanding of the physical and spectroscopic properties of a reagent is fundamental to its effective use in the laboratory.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃ClO₂ | [3][5] |

| Molecular Weight | 118.52 g/mol | [3][5][6] |

| CAS Number | 35718-08-2 | [5][6] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | 118-122 °C | [6][7] |

| Density | 1.215 g/mL at 25 °C | [6][7] |

| Refractive Index (n²⁰/D) | 1.435 | [6][7] |

| Flash Point | 30 °C (86 °F) - closed cup | [8][9] |

| Solubility | Soluble in dichloromethane, ether; insoluble in water | [2][3] |

Spectroscopic Data:

| Spectrum Type | Characteristic Peaks | Source(s) |

| ¹H NMR (CDCl₃) | δ 4.73 (d, 2H, -OCH₂), δ 2.48 (t, 1H, C≡CH) | [2] |

| ¹³C NMR (CDCl₃) | δ 153.2 (C=O), δ 86.0 (C≡CH₂), δ 77.1 (C≡CH) | [2] |

| Infrared (IR) | ~2120 cm⁻¹ (C≡C stretch), ~1755 cm⁻¹ (C=O stretch) | [2] |

Synthesis of this compound: A Comparative Analysis

The preparation of this compound is most commonly achieved through the reaction of propargyl alcohol with a phosgene equivalent. The choice of reagent involves a critical trade-off between reactivity, safety, and operational complexity.

Phosgene-Based Synthesis (The Industrial Standard)

The most established method involves the direct reaction of propargyl alcohol with phosgene (COCl₂).[1][2] Causality: The hydroxyl group of propargyl alcohol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of phosgene. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of hydrogen chloride (HCl) to yield the final product.[1] A base, such as pyridine or triethylamine, is typically added to scavenge the HCl byproduct.[1] This method is favored in industrial settings for its high efficiency and yields, which are often in the 85-95% range.[1] However, the extreme toxicity of phosgene gas necessitates specialized equipment and stringent safety protocols, making it less suitable for standard laboratory use.

Triphosgene-Based Synthesis (A Safer Laboratory Alternative)

Triphosgene, a solid and therefore safer-to-handle phosgene equivalent, is the preferred reagent for laboratory-scale synthesis.[2] Causality: Triphosgene acts as a phosgene source in situ. The reaction mechanism involves the initial nucleophilic attack by propargyl alcohol on a carbonyl carbon of triphosgene.[1] This generates this compound and other intermediates that decompose to release more phosgene, which continues the reaction. Stoichiometrically, only one-third of an equivalent of triphosgene is needed per equivalent of alcohol, making it atom-economical.[1] Reaction conditions are mild and comparable to the phosgene method.

Thionyl Chloride Methodology

An alternative, phosgene-free route utilizes thionyl chloride (SOCl₂) in the presence of a base like pyridine.[1][2] Causality: The mechanism here is distinct. Propargyl alcohol first reacts with thionyl chloride to form a chlorosulfinate intermediate. This intermediate then decomposes to yield this compound, sulfur dioxide (SO₂), and HCl.[1] While this method avoids the use of phosgene and its direct surrogates, it is generally less preferred due to lower yields and more complex purification from byproducts.

Caption: General workflow for the synthesis of this compound.

| Method | Primary Reagent | Key Advantages | Key Disadvantages | Typical Scale |

| Phosgene | Phosgene (COCl₂) | High yield, high purity, cost-effective | Extremely toxic gas, requires special handling | Industrial |

| Triphosgene | Triphosgene | Solid reagent (safer), good yield, atom-economical | More expensive than phosgene | Laboratory |

| Thionyl Chloride | Thionyl Chloride (SOCl₂) | Phosgene-free | Lower yields, more byproducts | Laboratory |

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the electrophilicity of the chloroformate group and the unique utility of the terminal alkyne.

Nucleophilic Acyl Substitution: The Core Reaction

This compound readily undergoes nucleophilic substitution at the carbonyl carbon, proceeding through a bimolecular addition-elimination mechanism.[1][2] Causality: A nucleophile (e.g., an amine or alcohol) attacks the carbonyl carbon, forming a transient tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group to form the final product.[2] This pathway is strongly supported by kinetic studies.

-

Reaction with Amines (Carbamate Formation): This is the most critical reaction, used to install the propargyloxycarbonyl (Poc) protecting group . Primary and secondary amines react rapidly to form stable propargyl carbamates.[2] This reaction is fundamental to peptide synthesis and the protection of amine functionalities in complex molecules.[1][4]

Caption: Mechanism for Poc-protection of an amine.

Solvolysis Kinetics: A Deeper Mechanistic Look

The solvolysis of this compound (where the solvent acts as the nucleophile) has been studied extensively to probe its reaction mechanism.[10] Trustworthiness: The extended Grunwald-Winstein equation, a cornerstone of physical organic chemistry, has been applied to analyze reaction rates across various solvents.[10] The analysis reveals a high sensitivity to solvent nucleophilicity (l = 1.37) and a moderate sensitivity to solvent ionizing power (m = 0.47).[1][10] This l/m ratio of 2.91 strongly supports the bimolecular addition-elimination (Aₙ + Dₙ) mechanism, where the rate-determining step is the nucleophilic attack of the solvent on the carbonyl carbon.[1][10] This rules out a simple Sₙ2-type displacement.

The Alkyne Handle: Gateway to Click Chemistry

While the chloroformate group is consumed in the initial reaction, the propargyl group's terminal alkyne remains as a powerful functional handle for subsequent modifications. Causality: The terminal alkyne is an ideal partner for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1] This reaction is highly efficient, specific, and forms a stable, aromatic 1,2,3-triazole linkage. This allows molecules functionalized with the Poc group to be "clicked" onto biomolecules, polymers, or surfaces that have been tagged with an azide group.[11][12]

Caption: The role of the propargyl group in CuAAC "click" chemistry.

Field-Proven Applications

The unique bifunctionality of this compound has led to its adoption in several high-impact areas of research and development.

-

Protecting Group Chemistry: The Poc group is a versatile protecting group for amines, prized for its stability under various conditions but selective removal.[1][4] Its application is extensive in peptide synthesis, where it prevents unwanted side reactions at the amine functionalities of amino acids.[1] It can also be used to protect alcohols.[1]

-

Bioconjugation and Drug Discovery: this compound is a key reagent for building complex bioconjugates.[11][12] In the development of Antibody-Drug Conjugates (ADCs), a linker molecule can be first attached to a cytotoxic drug using the chloroformate, and the entire payload can then be "clicked" onto an azide-modified antibody via the alkyne.[12] This strategy is also employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[12][13] The resulting triazole linkage is a common and stable structural motif in medicinal chemistry.[2]

-

Synthesis of Advanced Intermediates: It serves as a precursor for other valuable reagents. For example, its reaction with pentafluorophenol produces propargyl pentafluorophenyl carbonate, another important reagent for peptide synthesis.[2][4]

Validated Experimental Protocols

The following protocols are provided as self-validating systems for common laboratory procedures involving this compound.

Protocol 1: Synthesis of this compound (Triphosgene Method)

WARNING: This reaction should be performed in a well-ventilated chemical fume hood by trained personnel. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Setup: Equip a dry, three-necked, round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Reagents: In the flask, dissolve triphosgene (0.33 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition: Prepare a solution of propargyl alcohol (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred triphosgene solution via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Workup: Upon completion, carefully quench the reaction by slowly adding cold water. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Product: Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: General Procedure for Poc-Protection of a Primary Amine

-

Setup: Dissolve the primary amine substrate (1.0 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or DCM) in a round-bottom flask with a magnetic stir bar.[14]

-

Base: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 equivalents), to the solution. For reactions in aqueous media, a basic buffer like sodium borate can be used.[14]

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Addition: Add this compound (1.1 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting amine.

-

Workup: Dilute the reaction mixture with the solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: The resulting Poc-protected amine can be purified by column chromatography on silica gel if necessary.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with extreme care.[1]

| GHS Pictograms | Hazard Class | Hazard Statement |

| 🔥 | Flammable Liquid (Category 3) | H226: Flammable liquid and vapor.[15] |

| 💀 | Acute Toxicity (Category 3/4) | H302: Harmful if swallowed.[15] H311 + H331: Toxic in contact with skin or if inhaled.[15] |

| corrosive | Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage.[15] |

Handling Precautions:

-

Ventilation: Always work in a certified chemical fume hood.[8] Do not inhale vapors or mists.

-

Personal Protective Equipment (PPE): Wear a face shield, safety goggles, flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[9]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. The material is flammable and its vapors may form explosive mixtures with air.[8] Take precautionary measures against static discharge.

-

Reactivity: Reacts with water, potentially liberating toxic fumes.[1] Avoid contact with moisture.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][8] The recommended storage temperature is 2-8 °C.[6][8]

-

Store away from incompatible materials such as strong oxidizing agents, bases, and water.

Emergency Procedures:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

References

-

A Study of Solvent Effects in the Solvolysis of this compound. National Institutes of Health (NIH). [Link]

-

This compound Safety Data Sheets(SDS). lookchem. [Link]

-

This compound C4H3ClO2 | CID 3356829. PubChem. [Link]

-

Chloroformate esters and related compounds. ResearchGate. [Link]

-

Reactions for PrK synthesis. ResearchGate. [Link]

-

This compound, 1 X 25 mL. MilliporeSigma (Sigma-Aldrich). [Link]

-

Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. [Link]

-

Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application. National Institutes of Health (NIH). [Link]

-

Analysis of amino acids by gas chromatography... PubMed. [Link]

-

Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. PubMed. [Link]

-

A Study of Solvent Effects in the Solvolysis of this compound. ResearchGate. [Link]

-

Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews (RSC Publishing). [Link]

Sources

- 1. Buy this compound | 35718-08-2 [smolecule.com]

- 2. This compound | 35718-08-2 | Benchchem [benchchem.com]

- 3. CAS 35718-08-2: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound 96 35718-08-2 [sigmaaldrich.com]

- 5. This compound | C4H3ClO2 | CID 3356829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 炔丙基氯甲酸酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound CAS#: 35718-08-2 [m.chemicalbook.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. This compound 96 35718-08-2 [sigmaaldrich.com]

- 10. A Study of Solvent Effects in the Solvolysis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

Propargyl Chloroformate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of propargyl chloroformate, a versatile reagent with significant applications in modern organic synthesis, particularly in the realms of medicinal chemistry and drug development. We will delve into its core chemical properties, synthesis methodologies, reactivity profile, and its pivotal role as a protecting group. This document is intended to serve as a practical resource for researchers, offering not only theoretical understanding but also actionable experimental protocols and safety guidelines.

Introduction: The Strategic Importance of this compound

This compound (C₄H₃ClO₂) is an organic compound distinguished by the presence of a terminal alkyne (propargyl group) and a highly reactive chloroformate moiety.[1][2] This unique combination of functional groups makes it a valuable tool for the synthetic chemist. The electrophilic carbonyl carbon of the chloroformate allows for facile reactions with a wide range of nucleophiles, while the propargyl group provides a handle for subsequent transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[3][4]

Its primary application lies in the introduction of the propargyloxycarbonyl (Poc) protecting group for amines, alcohols, and other nucleophilic functional groups.[1] The Poc group offers robust protection under various reaction conditions and can be selectively removed under mild protocols, a critical requirement in multi-step syntheses of complex molecules like peptides and pharmaceuticals.[3][5]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1][2] It is soluble in common organic solvents such as dichloromethane and ether but is insoluble in water.[2] Due to its reactivity, it should be handled with care in a laboratory setting.[2][3]

| Property | Value |

| CAS Number | 35718-08-2[2][3][6][7][8] |

| Molecular Formula | C₄H₃ClO₂[2][3][6] |

| Molecular Weight | 118.52 g/mol [3][8] |

| Boiling Point | 118-122 °C (lit.)[4][5][7][9][10][11][12] |

| Density | 1.215 g/mL at 25 °C (lit.)[4][5][7][9][10][11][12][13] |

| Refractive Index (n20/D) | 1.435 (lit.)[4][5][7][11][12] |

| Flash Point | 30 °C (86 °F) - closed cup[4][12] |

| Storage Temperature | 2-8°C[4][5][6][12] |

Synthesis of this compound: Methodologies and Mechanistic Insights

The synthesis of this compound is most commonly achieved through the reaction of propargyl alcohol with a phosgene equivalent. The choice of reagent often balances reactivity, safety, and scalability.

Phosgene-Based Synthesis

The traditional and most widely used industrial method involves the direct reaction of propargyl alcohol with phosgene (COCl₂).[1][3]

-

Mechanism: The hydroxyl group of propargyl alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene. This is followed by the elimination of a chloride ion to form a tetrahedral intermediate, which then collapses, releasing hydrogen chloride and yielding this compound.[3] The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to scavenge the HCl byproduct.[3]

-

Causality of Experimental Choices: Anhydrous conditions are crucial to prevent the hydrolysis of phosgene and the product.[1] A molar excess of phosgene is often employed to suppress the formation of the dipropargyl carbonate byproduct.[1] The reaction is performed at controlled temperatures (0-25 °C) in an aprotic solvent like dichloromethane to manage the exothermic nature of the reaction and ensure selectivity.[3]

Triphosgene-Based Synthesis: A Safer Alternative

Due to the extreme toxicity of phosgene gas, triphosgene (bis(trichloromethyl) carbonate), a stable crystalline solid, has emerged as a safer and more convenient alternative.[3]

-

Mechanism: Triphosgene acts as a phosgene precursor in situ. The reaction with propargyl alcohol is initiated by a nucleophilic attack, leading to the formation of this compound and other intermediates that ultimately generate more phosgene equivalents to continue the reaction.[3]

-

Experimental Protocol: Synthesis of this compound using Triphosgene

-

In a well-ventilated fume hood, dissolve triphosgene (0.33 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of propargyl alcohol (1 equivalent) and pyridine (1 equivalent) in anhydrous dichloromethane to the triphosgene solution with vigorous stirring.

-

Maintain the reaction temperature at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation.

-

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.[1]

Nucleophilic Substitution Reactions

This compound readily reacts with various nucleophiles, such as amines and alcohols, to form the corresponding carbamates and carbonates, respectively.[1][3] This reaction typically proceeds through a two-step addition-elimination mechanism involving a tetrahedral intermediate.[1]

Caption: Nucleophilic substitution mechanism of this compound.

Solvolysis

This compound can undergo solvolysis, where the solvent acts as the nucleophile.[3] The rate of this reaction is highly dependent on the nucleophilicity and ionizing power of the solvent.[4][14] Studies have shown that the solvolysis of this compound generally proceeds via a bimolecular addition-elimination pathway.[14]

Applications in Organic Synthesis: The Propargyloxycarbonyl (Poc) Protecting Group

The most prominent application of this compound is in the introduction of the propargyloxycarbonyl (Poc) protecting group for amines and alcohols.[1][4]

Protection of Amines

This compound reacts with primary and secondary amines to form stable propargyl carbamates.[1] This transformation is fundamental in peptide synthesis and the synthesis of complex nitrogen-containing molecules.[3]

-

Experimental Protocol: N-Poc Protection of an Amino Acid

-

Dissolve the amino acid (1 equivalent) in a mixture of dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (2-3 equivalents) to the solution.

-

Slowly add this compound (1.1 equivalents) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with 1N HCl to pH 2-3.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Poc protected amino acid.

-

Deprotection of the Poc Group

The Poc group can be cleaved under various mild conditions, offering orthogonality to other protecting groups. Common deprotection methods include treatment with tetrathiomolybdate resins or other specific reagents.[5]

Caption: Workflow for Poc protection and deprotection of amines.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[2][3]

-

Hazards: It is a flammable liquid and vapor.[3][12][13][15] It is harmful if swallowed and toxic if it comes into contact with the skin or is inhaled.[12][13][15] It causes severe skin burns and eye damage.[12][13][15] It also reacts with water to liberate toxic hydrochloric acid fumes.[3]

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood.[10][13] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[10][12]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[7][10] Keep the container tightly closed.[10][13]

-

Spills and Disposal: In case of a spill, evacuate the area and use appropriate absorbent materials.[16] Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile reagent for the modern synthetic chemist. Its ability to introduce the readily cleavable and functionalizable Poc protecting group has cemented its importance in the synthesis of complex molecules, particularly in the field of drug discovery and development. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective utilization in the laboratory.

References

-

lookchem. (n.d.). This compound Safety Data Sheets(SDS). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

iChemical. (n.d.). This compound, CAS No. 35718-08-2. Retrieved from [Link]

-

D'Souza, M. J., Darrington, A. M., & Kevill, D. N. (2011). A Study of Solvent Effects in the Solvolysis of this compound. ISRN Organic Chemistry, 2011, 904806. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions for PrK synthesis. (a) this compound reacts with.... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structures of this compound (1) and phenyl.... Retrieved from [Link]

Sources

- 1. This compound | 35718-08-2 | Benchchem [benchchem.com]

- 2. CAS 35718-08-2: this compound | CymitQuimica [cymitquimica.com]

- 3. Buy this compound | 35718-08-2 [smolecule.com]

- 4. 炔丙基氯甲酸酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound 96 35718-08-2 [sigmaaldrich.com]

- 6. Page loading... [wap.guidechem.com]

- 7. haihangchem.com [haihangchem.com]

- 8. This compound 96 35718-08-2 [sigmaaldrich.com]

- 9. This compound CAS#: 35718-08-2 [m.chemicalbook.com]

- 10. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 11. This compound | 35718-08-2 [chemicalbook.com]

- 12. This compound, CAS No. 35718-08-2 - iChemical [ichemical.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. A Study of Solvent Effects in the Solvolysis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | C4H3ClO2 | CID 3356829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. datasheets.scbt.com [datasheets.scbt.com]

Propargyl Chloroformate: Structure, Reactivity, and Applications in Advanced Synthesis

An In-Depth Technical Guide

Abstract: This technical guide offers a comprehensive examination of propargyl chloroformate, a pivotal reagent in modern organic and medicinal chemistry. We dissect its molecular architecture to explain the basis of its reactivity and explore its primary applications as a precursor to the propargyloxycarbonyl (Poc) protecting group and as a linchpin in bioconjugation via "click" chemistry. This document is intended for researchers, chemists, and drug development professionals, providing not only theoretical grounding but also actionable, field-tested protocols to leverage this versatile molecule's full potential.

The Molecular Framework: Understanding this compound's Reactivity

This compound (prop-2-yn-1-yl chloroformate) is a bifunctional organic compound that marries the high reactivity of a chloroformate with the synthetic versatility of a terminal alkyne.[1][2] This dual nature is the cornerstone of its utility in multi-step synthesis.

1.1. Core Structure and Physicochemical Properties

The molecule's structure, C₄H₃ClO₂, features a propargyl group (HC≡C-CH₂-) connected to a chloroformate moiety (-OCOCl).[1][3] The carbonyl carbon of the chloroformate is highly electrophilic, a direct consequence of the strong inductive electron-withdrawing effects of the adjacent oxygen and chlorine atoms. This renders it exceptionally susceptible to attack by a wide range of nucleophiles.[4] The chlorine atom functions as an excellent leaving group, facilitating a rapid addition-elimination substitution mechanism.

Simultaneously, the terminal alkyne provides a reactive handle for post-functionalization, most notably through the Nobel Prize-winning copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1]

Caption: 2D representation of this compound.

The most stable conformation places the carbonyl group syn to the alkynyl moiety.[5] The intervening methylene group pushes the alkyne out of the plane of the ether oxygen, which subtly reduces the alkyne's inductive effect compared to a coplanar system like phenyl chloroformate.[1][5] This structural nuance is critical for explaining its specific reactivity profile in solvolysis studies.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 35718-08-2 | [1] |

| Molecular Formula | C₄H₃ClO₂ | [1][3] |

| Molecular Weight | 118.52 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid, pungent odor | [2][4] |

| Density | ~1.215 - 1.246 g/mL at 25 °C | [4][6] |

| Boiling Point | ~118-136 °C | [4][6] |

| Refractive Index | n20/D ~1.435 | [6] |

| Storage Temperature | 2-8 °C | [6] |

Synthesis of this compound

The principal and most industrially viable method for synthesizing this compound is the reaction of propargyl alcohol with phosgene (COCl₂) or a safer, solid equivalent such as triphosgene.[1][4] The causality behind this choice is the high reactivity of phosgene and the straightforward nature of the reaction.

Caption: General workflow for the synthesis of this compound.

The reaction is performed in an anhydrous solvent to prevent hydrolysis of both the phosgene and the final product. An organic base is essential to act as a scavenger for the hydrogen chloride (HCl) byproduct that is liberated, driving the reaction to completion.[1] The mechanism involves a nucleophilic attack by the alcohol's oxygen on the electrophilic carbonyl carbon of phosgene, followed by the elimination of HCl to yield the final product.

Core Applications in Chemical Synthesis

This compound's utility stems from its two distinct functionalities, which can be leveraged in a planned synthetic route.

3.1. The Propargyloxycarbonyl (Poc) Protecting Group

A primary application is the introduction of the propargyloxycarbonyl (Poc) group to protect primary and secondary amines, as well as alcohols.[1][4] In peptide synthesis, for example, protecting the amine of an amino acid as a Poc-carbamate prevents its nucleophilic character from interfering with subsequent peptide coupling steps.[1]

The choice of the Poc group is strategic. It is stable under a variety of reaction conditions but can be removed under specific, mild conditions, which is crucial for synthesizing complex molecules with sensitive functional groups.

Caption: Experimental workflow from protection to click chemistry conjugation.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible. Adherence to the specified conditions is critical for success.

4.1. Protocol: Protection of a Primary Amine (e.g., Boc-L-Lysine)

This protocol describes the introduction of the Poc group onto the side-chain amine of Boc-protected lysine. [7] Materials:

-

Boc-L-Lys-OH

-

This compound

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Water (deionized)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Methodology:

-

Dissolution: In a round-bottom flask, dissolve Boc-L-Lys-OH (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of 1,4-dioxane and water. The bicarbonate acts as the base and is chosen for its moderate basicity and good solubility in the aqueous phase.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and prevent potential side reactions.

-

Reagent Addition: Add this compound (1.1 eq) dropwise to the stirred solution over 15 minutes. The slow addition maintains temperature control and prevents localized high concentrations of the reactive chloroformate.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours (overnight). The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching & Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). The organic solvent is chosen for its ability to dissolve the product while being immiscible with water.

-

Washing: Wash the combined organic layers with brine. This step removes the bulk of the water and inorganic salts from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Poc-protected amino acid.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions. [2]* Toxicity: It is toxic if inhaled, swallowed, or absorbed through the skin. [3][8]* Corrosivity: It causes severe skin and eye burns. [3][8]* Flammability: It is a flammable liquid. [3][8]* Reactivity: It reacts with water, potentially liberating corrosive HCl fumes. [1] Mandatory Precautions:

-

Always work in a well-ventilated chemical fume hood. [9]* Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and splash-proof goggles or a face shield. [9]* Keep away from heat, sparks, and open flames. [9]* Handle under an inert atmosphere (e.g., nitrogen or argon) where possible, especially for long-term storage or reactions sensitive to moisture.

-

Store in a tightly sealed container in a cool (2-8 °C), dry, and well-ventilated area. [6][9]

Conclusion

This compound is more than a simple reagent; it is a strategic tool for molecular construction. Its well-defined reactivity, governed by the electrophilic chloroformate and the versatile alkyne, provides chemists with a reliable method for protecting sensitive functional groups while simultaneously embedding a handle for subsequent, highly specific modifications. Understanding its core structure and chemical behavior, as detailed in this guide, is essential for any scientist aiming to employ it in the synthesis of complex pharmaceuticals, advanced materials, or sophisticated biological probes.

References

-

Title: this compound Safety Data Sheets(SDS) Source: lookchem URL: [Link]

-

Title: this compound | C4H3ClO2 | CID 3356829 Source: PubChem URL: [Link]

-

Title: A Study of Solvent Effects in the Solvolysis of this compound Source: PMC - NIH URL: [Link]

-

Title: Reactions for PrK synthesis. (a) this compound reacts with... Source: ResearchGate URL: [Link]

Sources

- 1. Buy this compound | 35718-08-2 [smolecule.com]

- 2. CAS 35718-08-2: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C4H3ClO2 | CID 3356829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 35718-08-2 | Benchchem [benchchem.com]

- 5. A Study of Solvent Effects in the Solvolysis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound 96 35718-08-2 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. lookchem.com [lookchem.com]

Whitepaper: Synthesis of Propargyl Chloroformate

A Technical Guide for Advanced Research and Development

Disclaimer: This document is intended for informational purposes for qualified researchers and professionals in controlled laboratory settings. The synthesis described herein involves extremely hazardous materials, including phosgene, a highly toxic and corrosive gas. All procedures must be conducted with appropriate engineering controls, personal protective equipment, and a thorough understanding of the associated risks.

Executive Summary

Propargyl chloroformate is a valuable reagent in modern organic synthesis, primarily utilized for the introduction of the propargyloxycarbonyl (Poc) protecting group for amines and alcohols, and as a key building block in click chemistry.[1][2] Its synthesis is most directly achieved via the reaction of propargyl alcohol with phosgene or a phosgene equivalent. This guide provides an in-depth technical analysis of the synthesis of this compound, with a primary focus on the traditional phosgene-based route. Recognizing the extreme hazards associated with phosgene, this document places a heavy emphasis on the causality behind experimental choices, mandatory safety protocols, and a comparative analysis of safer, phosgene-free alternatives, such as triphosgene. The objective is to equip researchers with the critical knowledge required to assess and, if necessary, implement this synthesis with the highest possible degree of safety and efficiency.

Introduction: The Utility of this compound

This compound (C₄H₃ClO₂) is a colorless to pale yellow liquid with a pungent odor.[3][4] Its chemical reactivity is dominated by the electrophilic carbonyl carbon of the chloroformate group, which reacts readily with a variety of nucleophiles.[3] This property makes it an excellent reagent for introducing the propargyl functional group, which is central to its utility in contemporary synthetic chemistry.

Key applications include:

-

Protecting Group Chemistry: It is widely used to install the propargyloxycarbonyl (Poc) group onto amines and alcohols.[1][2] The Poc group is valuable in multi-step syntheses, particularly in peptide synthesis, where it masks reactive functional groups to allow for selective transformations elsewhere in the molecule.[1]

-

Click Chemistry: The terminal alkyne of the propargyl group is a key participant in "click chemistry" protocols, enabling the efficient and stable linkage of molecules.[1]

-

Synthesis of Complex Molecules: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic structures.[1][4]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃ClO₂ | [3] |

| Molecular Weight | 118.52 g/mol | [3] |

| CAS Number | 35718-08-2 | [3] |

| Appearance | Colorless to pale yellow liquid/oil | [3][4] |

| Boiling Point | 118-122 °C | [3] |

| Density | 1.215 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.435 | [3] |

| Vapor Pressure | 0.65 psi at 20 °C | [3] |

| Flash Point | 30 °C (86 °F) - closed cup | [2] |

Synthesis via Phosgenation: Mechanism and Protocol

The most prevalent industrial method for synthesizing this compound is the direct reaction of propargyl alcohol with phosgene (COCl₂).[1][3] This method is efficient, but its implementation is governed by the extreme toxicity of phosgene.

The Phosgene Hazard: An Absolute Prerequisite for Synthesis

Phosgene is a highly toxic, corrosive gas with an insidious nature; its odor threshold is higher than the permissible exposure limit, meaning a hazardous concentration can exist without being detected by smell.[5][6] Inhalation can cause delayed-onset, potentially fatal pulmonary edema.[7][8] Direct contact with liquid phosgene can cause severe skin and eye burns.[9][10]

Therefore, any consideration of this synthesis is predicated on the availability and correct use of specialized safety infrastructure.

Caption: Mandatory Safety Infrastructure for Phosgene Handling.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The hydroxyl group of propargyl alcohol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of phosgene. This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion and a proton (abstracted by a base or another alcohol molecule) to yield this compound and hydrochloric acid.[1]

Caption: Phosgenation of Propargyl Alcohol.

Experimental Protocol

This protocol is a representative procedure and must be adapted based on a rigorous, site-specific hazard assessment.

Materials & Equipment:

-

Jacketed glass reactor with overhead stirrer, dropping funnel, condenser, and gas inlet/outlet.

-

Low-temperature circulator.

-

Phosgene gas cylinder with appropriate regulator and flowmeter.

-

Caustic scrubber (e.g., NaOH solution) connected to the reactor outlet.

-

Propargyl alcohol (anhydrous).

-

Anhydrous, inert solvent (e.g., dichloromethane, toluene).[3]

-

Organic base (e.g., pyridine, N,N-dimethylaniline) to neutralize HCl.[3]

-

All glassware must be oven-dried and assembled under an inert atmosphere (N₂ or Ar).

Procedure:

-

System Inerting: Purge the entire reactor setup with dry nitrogen for at least 30 minutes to ensure anhydrous conditions. Maintain a gentle positive pressure of inert gas throughout the reaction.

-

Solvent and Reactant Charging: Charge the reactor with anhydrous propargyl alcohol and the chosen solvent. Begin vigorous stirring.

-

Cooling: Cool the reactor contents to the desired temperature, typically between 0 °C and 10 °C, using the circulator.[3] This is critical to control the exothermic reaction and minimize byproduct formation.

-

Phosgene Introduction: Slowly bubble a measured amount of phosgene gas into the stirred solution. The addition rate must be carefully controlled to prevent a rapid temperature increase. An organic base may be co-fed or added subsequently to neutralize the generated HCl.[3]

-

Reaction Monitoring: Monitor the reaction progress by taking aliquots (quenched appropriately) for analysis by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Inert Gas Purge: Upon completion, stop the phosgene flow and purge the reactor headspace with dry nitrogen for an extended period (e.g., 1-2 hours) to remove all residual phosgene into the caustic scrubber.

-

Work-up: The reaction mixture is carefully washed with ice-cold water to remove any salts and then with brine. The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation to yield the final product.

Caption: Experimental Workflow for Phosgene-based Synthesis.

Safer Alternatives: Phosgene-Free Synthesis

The significant handling risks of phosgene have driven the development of safer alternatives.[3] Triphosgene (bis(trichloromethyl) carbonate) has emerged as the most viable substitute for laboratory and industrial applications.[1][11]

Triphosgene: The Solid Phosgene Equivalent

Triphosgene is a stable, crystalline solid that is easier and safer to handle, transport, and store than gaseous phosgene.[11][12] In the presence of a nucleophile (like an alcohol) or a catalyst, it decomposes in situ to generate three equivalents of phosgene.[1][13] This avoids the need to handle the hazardous gas directly.

Mechanism: The reaction mechanism involves the initial nucleophilic attack of propargyl alcohol on one of the carbonyl carbons of triphosgene. This generates the desired this compound and an unstable intermediate that decomposes to release two more molecules of phosgene, which then react with more alcohol.[1]

Sources

- 1. Buy this compound | 35718-08-2 [smolecule.com]

- 2. 炔丙基氯甲酸酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 35718-08-2 | Benchchem [benchchem.com]

- 4. CAS 35718-08-2: this compound | CymitQuimica [cymitquimica.com]

- 5. safety.pitt.edu [safety.pitt.edu]

- 6. Phosgene Gas Safety: Preventing Exposure in Chemical Manufacturing Plants - TSM TheSafetyMaster Private Limited [thesafetymaster.com]

- 7. ehs.unm.edu [ehs.unm.edu]

- 8. nj.gov [nj.gov]

- 9. americanchemistry.com [americanchemistry.com]

- 10. airgas.com [airgas.com]

- 11. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Application of Triphosgene in Organic Synthesis [en.highfine.com]

- 13. benchchem.com [benchchem.com]

A Technical Guide to Safer Propargyl Chloroformate Synthesis: Evaluating Alternatives to Triphosgene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl chloroformate is a pivotal reagent in organic synthesis, valued for its ability to introduce the versatile propargyl moiety, often as a protecting group or a reactive handle for further functionalization.[1][2][3] The conventional synthesis route involves the reaction of propargyl alcohol with phosgene or its solid surrogate, triphosgene (bis(trichloromethyl) carbonate). While triphosgene is often marketed as a "safe" alternative to gaseous phosgene, its use is fraught with significant hazards; it is a highly toxic solid with a vapor pressure sufficient to create dangerous concentrations, and it can decompose to release phosgene, particularly in the presence of nucleophiles or moisture.[4][5][6][7] This guide provides a critical evaluation of viable and emerging alternatives to triphosgene for the synthesis of this compound, focusing on reagents and methodologies that offer improved safety profiles without compromising synthetic utility. We will explore the mechanistic underpinnings, practical applications, and comparative performance of key alternatives, including diphosgene and innovative in situ photochemical methods, providing field-proven insights and detailed protocols for their implementation.

The Triphosgene Problem: Deconstructing the "Safer Phosgene" Myth

Triphosgene is a stable, crystalline solid, which simplifies its handling, storage, and measurement compared to gaseous phosgene.[8] This physical property is the primary reason for its widespread adoption as a phosgene substitute.[4][9] Mechanistically, one mole of triphosgene can be considered equivalent to three moles of phosgene, as it decomposes to generate phosgene in situ upon reaction with a nucleophile or catalyst.[10][11]

However, the branding of triphosgene as a "safe phosgene" is dangerously misleading.[4][5] The compound itself is highly toxic if inhaled, and its vapor pressure, though low, can lead to hazardous atmospheric concentrations in a laboratory setting.[4][6][7] The primary risk stems from its decomposition, which can be initiated by moisture, bases, or nucleophilic catalysts, releasing highly toxic phosgene gas.[12] This reality necessitates that handling triphosgene requires safety precautions nearly as stringent as those for phosgene itself, demanding the use of specialized ventilation and monitoring equipment. This inherent risk profile is the driving force for identifying superior alternatives.

Viable Synthetic Alternatives to Triphosgene

The search for safer reagents has led to the development of several alternatives, each with a distinct set of advantages and operational considerations.

Diphosgene (Trichloromethyl Chloroformate): The Liquid Equivalent

Diphosgene is a colorless liquid that serves as another common phosgene equivalent.[13][14] While it shares a similar toxicity profile with phosgene and triphosgene, its liquid state offers greater convenience in handling and dispensing for many laboratory and industrial applications.[13][15]

Causality of Reaction: Diphosgene functions as a source of two equivalents of phosgene.[14][15] The reaction with an alcohol, such as propargyl alcohol, is typically initiated by a base (e.g., pyridine, triethylamine) which facilitates the nucleophilic attack of the alcohol onto the carbonyl carbon. The reaction proceeds through the formation of the chloroformate and subsequent release of HCl, which is neutralized by the base. Upon heating or catalysis, diphosgene can decompose to generate phosgene, which then continues the reaction.[14]

Diagram: Diphosgene Reaction Pathway

Caption: Diphosgene reacts to form both product and phosgene.

Advantages:

-

Liquid State: Easier to handle, measure, and transfer via syringe compared to solid triphosgene.[13][14]

-

Established Chemistry: The reaction pathways are well-understood and analogous to other phosgenation reactions.

Disadvantages:

-

High Toxicity: Diphosgene is highly toxic and corrosive, with hazards comparable to phosgene.[13][16] It was originally developed as a chemical warfare agent.[16]

-

Byproduct Formation: Like triphosgene, side reactions such as the formation of dipropargyl carbonate can occur if stoichiometry and temperature are not carefully controlled.[1]

Photo-on-Demand Synthesis: A Phosgene-Free Paradigm

A truly innovative and safer approach involves the in situ generation of chloroformates directly from an alcohol in a chloroform solution, avoiding the need to handle phosgene or its traditional surrogates.[17] This method leverages photochemistry to transform chloroform, which serves as both the solvent and the carbonylation source.[17][18]

Causality of Reaction: The process involves irradiating a chloroform solution containing the alcohol (propargyl alcohol) with UV light while bubbling oxygen through the mixture.[17] This photo-oxidation of chloroform generates phosgene in situ at very low concentrations. The generated phosgene immediately reacts with the co-dissolved alcohol to form the desired chloroformate. The on-demand nature of the phosgene generation and its immediate consumption drastically reduces the risk of exposure.[18][19]

Diagram: Photo-on-Demand Workflow

Caption: In situ chloroformate synthesis via photo-oxidation.

Advantages:

-

Enhanced Safety: Eliminates the handling, storage, and transport of highly toxic phosgene, diphosgene, or triphosgene.[17][18]

-

Operational Simplicity: Chloroform serves as both reagent and solvent, simplifying the reaction setup.[17]

-

One-Pot Potential: The resulting chloroformate solution can be directly used for subsequent reactions, such as conversion to carbonates or carbamates, by simply adding another nucleophile.[17][18][19]

Disadvantages:

-

Specialized Equipment: Requires a photochemical reactor with a UV light source.

-

Reaction Scope: The efficiency can be dependent on the alcohol substrate and reaction conditions.[17]

Comparative Analysis of Key Alternatives

The choice of reagent depends on a balance of safety, equipment availability, scale, and reaction efficiency.

| Feature | Triphosgene | Diphosgene | Photo-on-Demand Method |

| Physical State | Crystalline Solid[7] | Colorless Liquid[13] | In situ generation[18] |

| Handling | Weighable solid; dust inhalation risk.[4][5] | Measurable liquid; high vapor toxicity.[13][15] | Standard liquid handling (chloroform).[17] |

| Primary Hazard | High toxicity; decomposition to phosgene.[6][7] | High toxicity; corrosive; phosgene equivalent.[13][16] | Chloroform toxicity; UV radiation. |

| Equipment | Standard glassware in a high-performance fume hood. | Standard glassware in a high-performance fume hood. | Photochemical reactor with UV lamp. |

| Reaction Conditions | Typically 0°C to RT, requires base/catalyst.[20][21] | Typically 0°C to RT, requires base. | RT, requires O₂ bubbling and UV light.[17] |

| Key Advantage | Solid, easy to weigh.[8] | Liquid, easy to dispense.[14] | Avoids handling phosgene surrogates.[18] |

| Key Disadvantage | Misleading "safe" reputation; high toxicity.[4] | Extreme toxicity, comparable to phosgene.[13] | Requires specialized photochemical setup. |

Detailed Experimental Protocols

Crucial Safety Note: All manipulations involving triphosgene or diphosgene must be performed in a certified, high-performance chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves. A phosgene sensor should be in place.

Protocol 1: Synthesis of this compound via Diphosgene

This protocol is adapted from general procedures for chloroformate synthesis.

-

Reaction Setup: To a dry, three-necked, 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (100 mL).

-

Reagent Addition: Add propargyl alcohol (5.61 g, 0.1 mol) to the flask. In the dropping funnel, place a solution of diphosgene (10.88 g, 0.055 mol, 1.1 equivalents of COCl₂) in 20 mL of anhydrous dichloromethane.

-

Cooling: Cool the reaction flask to 0°C using an ice-water bath.

-

Base Addition: Slowly add anhydrous pyridine (8.3 g, 0.105 mol) to the stirred solution in the flask.

-

Diphosgene Addition: Add the diphosgene solution dropwise from the funnel over a period of 60 minutes, ensuring the internal temperature does not exceed 5°C. A precipitate of pyridinium hydrochloride will form.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: Cool the mixture back to 0°C and slowly add 50 mL of ice-cold water to quench any unreacted diphosgene. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with cold 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation, but extreme care must be taken as chloroformates can be thermally labile.

Protocol 2: Photo-on-Demand Synthesis of this compound

This protocol is based on the methodology developed by Tsuda and colleagues.[17][18]

-

Reaction Setup: Place a solution of propargyl alcohol (e.g., 30 mmol) in chloroform (50 mL) in a quartz photochemical reactor equipped with a magnetic stirrer, a gas inlet tube, and a condenser.

-

Oxygen Supply: Begin bubbling a steady stream of oxygen (O₂) through the solution via the gas inlet tube.

-

Irradiation: Immerse a low-pressure mercury lamp (UV source) into the reactor and turn it on.

-

Reaction: Continue irradiating the stirred solution at room temperature. The reaction progress can be monitored by taking aliquots and analyzing them via GC-MS or ¹H NMR to observe the conversion of the alcohol to the chloroformate. The reaction time can vary but is often in the range of several hours.

-

Completion: Once the reaction is complete (or has reached the desired conversion), turn off the UV lamp and stop the oxygen flow.

-

Direct Use or Isolation: The resulting chloroform solution containing this compound can be used directly for a subsequent one-pot reaction (e.g., by adding an amine to form a carbamate).[17] Alternatively, the product can be isolated by carefully removing the chloroform solvent under reduced pressure, followed by vacuum distillation if higher purity is required.

Conclusion and Future Outlook

While triphosgene has served as a convenient solid phosgene substitute, its significant and often underestimated toxicity necessitates a move towards safer alternatives for the synthesis of this compound. Diphosgene, as a liquid, offers a marginal improvement in handling but does not fundamentally alter the high-risk safety profile.

The most promising path forward lies in the development of phosgene-free methodologies. The photo-on-demand synthesis using chloroform is a paradigm-shifting approach that largely circumvents the primary hazards of traditional methods.[18] By generating and consuming the reactive species in situ, it represents a significant advance in process safety and aligns with the principles of green chemistry. For researchers and drug development professionals, the adoption of such innovative and inherently safer protocols is not just a matter of convenience but a critical step in fostering a more responsible and secure research environment.

References

-

Cotarca, L., & Eckert, H. (2017). Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene? Organic Process Research & Development, 21(9), 1246-1254. [Link]

-

Wikipedia. (n.d.). Diphosgene. In Wikipedia. Retrieved from [Link]

-

Liang, F., Yanai, M., Suzuki, Y., & Tsuda, A. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Letters, 22(9), 3566–3569. [Link]

-

Bionity.com. (n.d.). Diphosgene. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Diphosgene. Retrieved from [Link]

-

Cotarca, L., & Eckert, H. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, 2(4), G69-G74. [Link]

-

Britannica. (n.d.). Diphosgene. In Britannica. Retrieved from [Link]

-

Ma, S., Peng, J., Gu, Y., & Qiao, B. (2003). Alternatives to Phosgene and Carbon Monoxide. Angewandte Chemie International Edition, 42(28), 3257-3260. [Link]

-

ResearchGate. (2017). Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene? [Link]

-

Speciality Chemicals Magazine. (n.d.). Triphosgene: A Versatile and Safer Alternative to Phosgene in Organic Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Triphosgene. In Wikipedia. Retrieved from [Link]

-

Ganiu, M. O., Nepal, B., Van Houten, J., & Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron, 76(47), 131599. [Link]

-

Tsuda, A. (2023). In situ photo-on-demand phosgenation reactions with chloroform for syntheses of polycarbonates and polyurethanes. Polymer Journal, 55, 903–912. [Link]

-

Kobe University Repository. (2022). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. [Link]

-

Rao, G., et al. (2004). Preparation of Chloroformates Using Bis(Trichloromethyl)Carbonate. Journal of Chemical Research, 2004(10), 708-709. [Link]

-

Organic Chemistry Portal. (n.d.). Carbonate synthesis. Retrieved from [Link]

-

Istrate, A., & Paquette, L. A. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. [Link]

- Google Patents. (2005). US6919471B2 - Process for preparing alkyl/aryl chloroformates.

-

ResearchGate. (n.d.). Trichloromethyl Chloroformate as a Phosgene Equivalent: 3-Isocyanatopropanoyl Chloride. [Link]

-

ResearchGate. (n.d.). Reactivity difference between diphosgene and phosgene in reaction with (2,3- anti)-3-amino-1,2-diols. [Link]

-

D'Souza, M. J., et al. (2011). A Study of Solvent Effects in the Solvolysis of this compound. ISRN Organic Chemistry, 2011, 767141. [Link]

-

ResearchGate. (2011). A Study of Solvent Effects in the Solvolysis of this compound. [Link]

- Google Patents. (1984). KR840001918B1 - Process for the preparation of -chlorinated chloroformates.

-

Ganiu, M. O., et al. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron, 76(47), 131599. [Link]

-

ElectronicsAndBooks. (n.d.). Preparation of chloroformates using bis(trichloromethyl)carbonate. Retrieved from [Link]

-

Palopoli, C., et al. (1998). Conversion of Bis(trichloromethyl) Carbonate to Phosgene and Reactivity of Triphosgene, Diphosgene, and Phosgene with Methanol. The Journal of Organic Chemistry, 63(19), 6566-6571. [Link]

Sources

- 1. This compound | 35718-08-2 | Benchchem [benchchem.com]

- 2. CAS 35718-08-2: this compound | CymitQuimica [cymitquimica.com]

- 3. A Study of Solvent Effects in the Solvolysis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Triphosgene | 32315-10-9 [chemicalbook.com]

- 7. Triphosgene - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. "A decade review of triphosgene and its applications in organic reactio" by Moshood O. Ganiu, Binod Nepal et al. [repository.lsu.edu]

- 10. Buy this compound | 35718-08-2 [smolecule.com]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

- 13. Diphosgene - Wikipedia [en.wikipedia.org]

- 14. Diphosgene [bionity.com]

- 15. Diphosgene [commonorganicchemistry.com]

- 16. Diphosgene | Chemical Warfare, WWI, Tear Gas | Britannica [britannica.com]

- 17. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates [organic-chemistry.org]

- 18. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 19. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 20. researchgate.net [researchgate.net]

- 21. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]

An In-Depth Technical Guide to Propargyl Chloroformate: A Versatile Reagent for Pre-Functionalizing Molecules for Click Chemistry

Abstract

This technical guide provides an in-depth analysis of propargyl chloroformate, a highly reactive and versatile chemical reagent. While historically recognized for its role in creating the propargyloxycarbonyl (Poc) protecting group, its principal contemporary value lies in its ability to efficiently install a terminal alkyne—a key functional group for "click chemistry"—onto a wide range of molecules.[1][2] We will explore the synthesis and physicochemical properties of this compound, delve into the mechanistic details of its reactions with nucleophiles, and provide field-proven protocols for the synthesis of "clickable" propargyl carbamates. Furthermore, this guide will present applications in drug discovery and bioconjugation, emphasizing its role as a foundational tool for researchers and scientists in these fields.

Introduction: Beyond a Simple Protecting Group

In the landscape of modern chemical synthesis, the demand for efficiency, specificity, and biocompatibility has led to the widespread adoption of click chemistry. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as a cornerstone of this chemical philosophy, enabling the rapid and reliable formation of stable triazole linkages.[3][4][5] The success of this reaction, however, is contingent on the presence of an azide and a terminal alkyne within the reacting partners. This compound serves as a critical upstream reagent, providing a straightforward method for introducing the requisite terminal alkyne, the propargyl group, onto molecules of interest.[4][6]

The Unique Chemical Profile of this compound

This compound (C₄H₃ClO₂) is a bifunctional molecule characterized by a highly electrophilic chloroformate group and a terminal alkyne.[7][8] This dual functionality is the source of its utility. The chloroformate moiety is an excellent acylating agent, readily reacting with nucleophiles such as amines and alcohols.[1][7] The propargyl group, being relatively stable under a variety of reaction conditions, is carried through this initial reaction intact, thereby functionalizing the target molecule with a "handle" for subsequent click chemistry reactions.[4]

Core Utility: Installing the "Clickable" Handle

While the formation of the propargyloxycarbonyl (Poc) group for the protection of amines is a valid application, this guide will focus on the more impactful role of this compound: the covalent installation of a terminal alkyne.[1][2] This pre-functionalization strategy is central to many multi-step synthetic pathways in drug development and bioconjugation. By reacting a molecule of interest (e.g., a protein, a small molecule drug scaffold, or a polymer) with this compound, one creates a derivative that is primed for conjugation with any azide-containing molecule via the CuAAC reaction.

Synthesis and Physicochemical Properties

A thorough understanding of a reagent's synthesis and physical properties is paramount for its effective and safe use in the laboratory.

Established Synthetic Routes to this compound

The most common and industrially scalable method for synthesizing this compound involves the reaction of propargyl alcohol with phosgene (COCl₂) or a phosgene equivalent like triphosgene.[1][7]

-

Phosgene-Based Synthesis: This method involves the nucleophilic attack of the hydroxyl group of propargyl alcohol on the carbonyl carbon of phosgene.[1] The reaction is typically performed in an aprotic solvent, such as dichloromethane, in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.[1] Careful temperature control (0-25°C) is crucial due to the exothermic nature of the reaction and the high toxicity of phosgene.[1]

-

Triphosgene-Based Synthesis: As a safer, solid alternative to gaseous phosgene, triphosgene (bis(trichloromethyl) carbonate) is often preferred in a laboratory setting.[7] The reaction mechanism is similar, with the in situ generation of phosgene from triphosgene. This method is also performed in the presence of a base to scavenge the generated HCl.[7]

Key Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the table below. This data is essential for designing experiments and for safe handling.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₃ClO₂ | [7][9] |

| Molecular Weight | 118.52 g/mol | [7][10] |

| CAS Number | 35718-08-2 | [7][9] |

| Appearance | Colorless to pale yellow liquid | [1][7][8] |

| Boiling Point | 118-122 °C | [2][7] |

| Density | 1.215 g/mL at 25 °C | [2][7] |

| Refractive Index (n20/D) | 1.435 | [2][7] |

| Solubility | Soluble in organic solvents (DCM, ether); reacts with water | [1][7][8] |

| ¹H NMR (CDCl₃) | δ 4.73 (d, 2H, -OCH₂), δ 2.48 (t, 1H, C≡CH) | [7] |

| ¹³C NMR (CDCl₃) | δ 153.2 (C=O), δ 86.0 (C≡CH₂), δ 77.1 (C≡CH) | [7] |

| Infrared (IR) | ~2120 cm⁻¹ (C≡C stretch), ~1755 cm⁻¹ (C=O stretch) | [7] |

The Core Application: Propargylation for Click Chemistry

The primary utility of this compound in the context of click chemistry is the propargylation of nucleophilic functional groups. This reaction transforms a molecule that is "click-inactive" into one that is "click-ready".

Mechanism of Action: Nucleophilic Acyl Substitution

The reaction of this compound with nucleophiles, such as primary and secondary amines, proceeds via a nucleophilic acyl substitution, likely through a two-step addition-elimination mechanism.[7][11]

-

Nucleophilic Attack: The lone pair of electrons on the nucleophile (e.g., the nitrogen of an amine) attacks the electrophilic carbonyl carbon of the chloroformate.[7]

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.[7][11]

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is an excellent leaving group. The protonated nucleophile is then deprotonated, often by a mild base present in the reaction mixture, to yield the final product.

Formation of Propargyl Carbamates from Amines

The reaction of this compound with primary or secondary amines is a robust and high-yielding method to produce propargyl carbamates.[7] These carbamates are stable analogs of amides and serve as excellent substrates for subsequent click chemistry reactions.[12][13]

-

Causality: The choice of a carbamate linkage is often deliberate. Carbamates can act as a stable surrogate for a peptide bond and can introduce conformational constraints.[13] In drug design, this can be used to modulate binding interactions with a target receptor or enzyme.[13][14] The propargyl group is then positioned as a handle for further derivatization or for linking to other molecules.[12]

-

Reaction Conditions: The reaction is typically carried out in a non-nucleophilic organic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), at reduced temperatures (e.g., 0 °C to room temperature) to control the exothermic reaction. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

This protocol is a self-validating system, where successful synthesis can be readily confirmed by standard analytical techniques like TLC, LC-MS, and NMR.

-

Preparation: Dissolve the amine-containing substrate (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes. The slow addition is critical to manage the exothermicity of the reaction.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure propargyl carbamate.

Formation of Propargyl Carbonates from Alcohols

In a similar fashion, this compound reacts with alcohols to form propargyl carbonates.[15] This reaction also requires a base, often a stronger, non-nucleophilic base like pyridine, to facilitate the deprotonation of the less nucleophilic alcohol. These carbonates can also serve as precursors for click chemistry applications.

Workflow: From Propargylation to Click Conjugation

The use of this compound is the first step in a two-stage workflow that enables the precise conjugation of molecules. This system is inherently self-validating at each stage.

Applications in Drug Discovery and Bioconjugation

The ability to install a terminal alkyne onto diverse molecular scaffolds has made this compound an invaluable tool in several areas of research and development.

Enabling Fragment-Based Drug Discovery

In fragment-based drug discovery (FBDD), small molecular fragments that bind to a biological target are identified and then linked together to create a more potent lead compound. This compound can be used to functionalize fragments with an alkyne handle, allowing them to be "clicked" together in a modular fashion.

Site-Specific Labeling of Biomolecules

By reacting this compound with specific nucleophilic residues on a protein, such as the epsilon-amino group of lysine, a "clickable" protein can be generated. This allows for the site-specific attachment of reporter molecules, such as fluorescent dyes or biotin, for use in various bioassays.[1]

Propargyl Carbamates in Medicinal Chemistry